REACTION_SMILES
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[Br:3][c:4]1[c:5]([O:14][CH3:15])[cH:6][c:7]([CH2:12][OH:13])[cH:8][c:9]1[O:10][CH3:11].[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[H-:1].[I:16][CH3:17].[Na+:2].[OH2:18]>>[Br:3][c:4]1[c:5]([O:14][CH3:15])[cH:6][c:7]([CH2:12][O:13][CH3:17])[cH:8][c:9]1[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)cc(OC)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
COCc1cc(OC)c(Br)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |